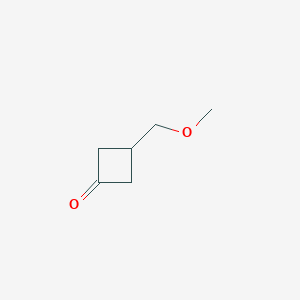
3-(Methoxymethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanone derivatives, including 3-(Methoxymethyl)cyclobutan-1-one, can involve various methods such as Lewis acid-catalyzed cascade reactions and photochemical reactions. For example, arylmethylenecyclopropanes can react with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under the presence of Lewis acid BF3•OEt2 to give functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007). Another approach involves the photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane leading to various isomeric products through intramolecular trapping mechanisms (Leigh & Li, 2003).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including those substituted with methoxymethyl groups, has been studied through techniques such as X-ray crystallography and natural bond orbital analysis. One study focused on the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, revealing a slightly distorted square-planar arrangement and analyzing the σC–H → σC–H* hyperconjugative interactions (Shabir et al., 2020).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, such as [4+2] cycloaddition with aldehydes or ketones, facilitated by boron trifluoride etherate activation, leading to regio- and diastereoselective formation of complex bicyclic structures (Matsuo et al., 2008). The mechanisms of these reactions, including the formation of zwitterionic intermediates and their thermodynamic stabilities, are critical for understanding the chemical behavior of these compounds.
Applications De Recherche Scientifique
Electronic Structure Analysis
The electronic structure of geometric isomers of cyclobutane derivatives has been analyzed, revealing significant effects of the orientations of methoxy groups on the energy of π levels, as well as on the order of n+ and n− levels in such compounds (Stunnenberg, Cerfontain, & Terpstra, 2010).
Synthesis and Catalysis
Cyclobutane derivatives have been used as intermediates in the synthesis of various compounds. For instance:
- Functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives were synthesized from arylmethylenecyclopropanes using a Lewis acid-catalyzed cascade construction process (Yao & Shi, 2007).
- Novel chromenes containing a cyclobutane ring were prepared from cyclobutanones and tertiary cyclobutanols (Bernard et al., 2004).
Photochemical and Photorearrangement Studies
Studies have also focused on the photochemical behavior of cyclobutane derivatives:
- The photolysis of cyclobutane derivatives has been studied, revealing the formation of isomeric products due to intramolecular trapping of a silicon-carbon biradical intermediate (Leigh & Li, 2003).
- Photochemical synthesis of chromen-4-one based vinyl ethers from cyclobutylmethoxychromen-4-ones has been investigated, with the synthesized compounds exhibiting significant antibacterial and antifungal activities (Yusuf, Solanki, & Jain, 2017).
Medicinal Chemistry and Biocidal Applications
Cyclobutane derivatives have shown potential in medicinal chemistry and as biocidal agents:
- Schiff bases derived from cyclobutane and thiazole rings, and their metal complexes, have demonstrated antimicrobial activity against various microorganisms (Cukurovalı et al., 2002; Yilmaz & Cukurovalı, 2003).
- Cyclobutane derivatives have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, showing potential in the treatment of diabetes (Liu et al., 2012).
Safety and Hazards
The compound is classified under GHS02 and GHS07 hazard pictograms . The hazard statements associated with it include H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 3-(Methoxymethyl)cyclobutan-1-one are currently unknown
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)cyclobutan-1-one’s action are currently unknown . Understanding these effects will provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-4-5-2-6(7)3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCHAEYIOCQBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)cyclobutan-1-one | |
CAS RN |
1068160-23-5 |
Source


|
| Record name | 3-(methoxymethyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)

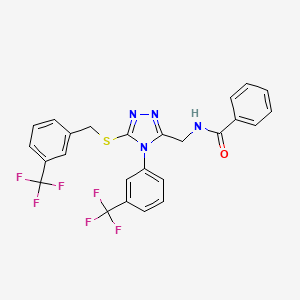
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
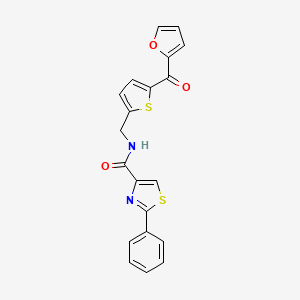
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)
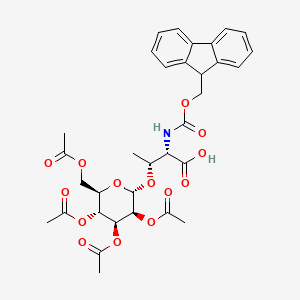
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

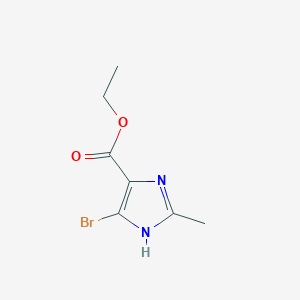
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)